(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
(4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(3-(Trifluoromethoxy)phenyl)thiazol-2-ylamine: This compound shares the trifluoromethoxyphenyl group but has a thiazole ring instead of a thiophene ring.
(4-(3-(Trifluoromethoxy)phenyl)benzylamine: Similar structure but with a benzylamine group instead of a thiophene ring.
Uniqueness
The uniqueness of (4-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine lies in its combination of the trifluoromethoxy group with the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-2-8(4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCUMYJTDLQRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.